molecular formula C22H28N2O4S B450920 ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B450920
M. Wt: 416.5g/mol
InChI Key: ZLGBDTNOYTVNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, introduction of the tert-butylbenzamido group, and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5g/mol

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H28N2O4S/c1-8-28-21(27)16-13(2)17(20(26)24(6)7)29-19(16)23-18(25)14-9-11-15(12-10-14)22(3,4)5/h9-12H,8H2,1-7H3,(H,23,25)

InChI Key

ZLGBDTNOYTVNGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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